molecular formula C9H9ClN4O2 B063696 (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid CAS No. 161553-18-0

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid

Cat. No.: B063696
CAS No.: 161553-18-0
M. Wt: 240.64 g/mol
InChI Key: OBIIYNMQFYWHMW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid is a complex organic compound that features a unique imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[1,2-b]pyridazine core, followed by chlorination and subsequent amino acid functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines .

Scientific Research Applications

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid is unique due to its specific combination of the imidazo[1,2-b]pyridazine core and the amino acid side chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

161553-18-0

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

(2S)-2-amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid

InChI

InChI=1S/C9H9ClN4O2/c10-7-1-2-8-12-5(4-14(8)13-7)3-6(11)9(15)16/h1-2,4,6H,3,11H2,(H,15,16)/t6-/m0/s1

InChI Key

OBIIYNMQFYWHMW-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NN2C1=NC(=C2)C[C@@H](C(=O)O)N)Cl

SMILES

C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl

Origin of Product

United States

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